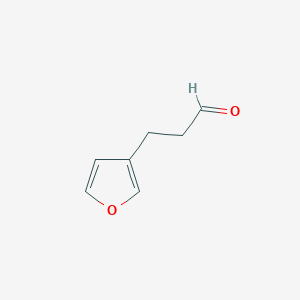

3-Furan-3-YL-propionaldehyde

CAS No.: 56859-93-9

Cat. No.: VC8125125

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56859-93-9 |

|---|---|

| Molecular Formula | C7H8O2 |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 3-(furan-3-yl)propanal |

| Standard InChI | InChI=1S/C7H8O2/c8-4-1-2-7-3-5-9-6-7/h3-6H,1-2H2 |

| Standard InChI Key | CTKLUTOJDZGYAS-UHFFFAOYSA-N |

| SMILES | C1=COC=C1CCC=O |

| Canonical SMILES | C1=COC=C1CCC=O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Furan-3-YL-propionaldehyde is systematically named 3-(furan-3-yl)propanal, reflecting its furan ring substitution pattern and aldehyde functional group. Key identifiers include:

The compound’s structure combines a furan heterocycle with a three-carbon aldehyde chain, enabling participation in reactions typical of both aromatic systems and carbonyl-containing compounds.

Retrosynthetic Analysis and Synthetic Strategies

AI-Powered Retrosynthesis Planning

Modern synthetic approaches leverage artificial intelligence to propose efficient routes. For 3-Furan-3-YL-propionaldehyde, retrosynthetic tools utilizing the PISTACHIO, BKMS_METABOLIC, and REAXYS databases suggest one-step pathways prioritizing atom economy and catalytic efficiency . Key strategies include:

-

Aldol Condensation: Coupling furan-3-carbaldehyde with acetaldehyde derivatives under basic conditions.

-

Wittig Reaction: Employing furan-3-ylmethyltriphenylphosphonium salts with formaldehyde equivalents.

Feasible Synthetic Routes

The following table summarizes predicted routes from AI models, emphasizing catalysts and reaction conditions:

| Route | Reagents/Catalysts | Yield Optimization Factors | Key Intermediate |

|---|---|---|---|

| 1 | Pd/C, H₂ (hydrogenation) | Temperature (80–100°C), solvent polarity | 3-Furan-3-YL-propanol |

| 2 | MoO₃-SiO₂ (acid catalyst) | Stoichiometric ratio (1:1.2), reflux | Furfural-propionaldehyde adduct |

These routes highlight the role of transition metal catalysts and acid-base mediation in controlling regioselectivity and minimizing side reactions .

Stability and Degradation Kinetics

Computational Degradation Modeling

Arrhenius equation-based simulations predict activation energies (Eₐ) of ~50 kJ/mol for thermal decomposition, indicating moderate stability under standard laboratory conditions. Molecular dynamics simulations further propose that polar aprotic solvents (e.g., DMF) stabilize the aldehyde group against nucleophilic attack .

Mechanistic Insights and Reactivity

Nucleophilic Addition Pathways

The compound’s aldehyde group is susceptible to nucleophilic additions, with Grignard reagents and hydride donors (e.g., NaBH₄) yielding secondary alcohols and reduced derivatives, respectively. Density functional theory (DFT) calculations predict a reaction barrier of ~25 kcal/mol for nucleophilic attack at the carbonyl carbon, favoring kinetically controlled products .

Furan Ring Reactivity

The furan ring’s electron-rich nature facilitates electrophilic substitutions, though steric hindrance from the propionaldehyde chain may direct substitutions to the 2- and 5-positions. Comparative studies with 2-furan analogs suggest reduced electrophilic reactivity in 3-substituted derivatives due to electronic effects .

Future Directions and Research Gaps

Unexplored Applications

While current data focus on synthesis, potential applications in agrochemicals, fragrances, or polymer precursors remain speculative. Structural analogs of furan aldehydes are known precursors to furanic polyesters, suggesting possible materials science applications for this compound.

Biological Activity Profiling

No peer-reviewed studies on antibacterial or anticancer properties are available in accessible literature. Prioritizing in vitro assays against model organisms (e.g., E. coli, S. aureus) could validate hypothesized bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume